Ammonium acetate

Catalog No.
S565222
CAS No.
631-61-8
M.F
C2H7NO2
M. Wt
77.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium acetate

CAS Number

631-61-8

Product Name

Ammonium acetate

IUPAC Name

azanium;acetate

Molecular Formula

C2H7NO2

Molecular Weight

77.08 g/mol

InChI

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3

InChI Key

USFZMSVCRYTOJT-UHFFFAOYSA-N

SMILES

CC(=O)[O-].[NH4+]

solubility

SOL IN LESS THAN 1 PART WATER; FREELY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE.
148 G/100 CC WATER AT 4 °C; 7.89 G/100 CC METHANOL AT 15 °C

Synonyms

Acetic Acid Ammonium Salt; Mindererus’s Spirit; 1BEEM;

Canonical SMILES

CC(=O)[O-].[NH4+]

Isomeric SMILES

CC(=O)[O-].[NH4+]

The exact mass of the compound Ammonium acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in less than 1 part water; freely sol in alcohol; slightly sol in acetone.148 g/100 cc water at 4 °c; 7.89 g/100 cc methanol at 15 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of ammonium salt in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ammonium acetate is the ammonium salt of acetic acid, notable for its high water solubility and volatility. These core properties make it a widely procured reagent for applications requiring pH control without introducing non-volatile inorganic ions, such as in high-performance liquid chromatography-mass spectrometry (HPLC-MS). It also serves as a versatile nitrogen source and catalyst in organic synthesis, where its decomposition into volatile products simplifies purification.

Substituting ammonium acetate with seemingly similar salts often leads to process failure or product contamination. Non-volatile buffers like sodium or potassium phosphate introduce inorganic residues that foul mass spectrometer sources and require intensive cleaning. Using alternative ammonium salts such as ammonium chloride can introduce corrosive halide ions, which are detrimental to sensitive catalysts and materials. Even other volatile buffers like ammonium formate have different pH buffering ranges, which can negatively impact chromatographic separation and reaction selectivity. In organic synthesis, replacing ammonium acetate with other nitrogen sources like urea or different ammonium salts frequently results in lower yields and the formation of inseparable byproducts.

Superior Reagent for Hantzsch Dihydropyridine Synthesis vs. Other Ammonium Salts

In the widely used Hantzsch synthesis of dihydropyridines, ammonium acetate is uniquely effective. When compared directly under catalyst-free "on-water" conditions, alternative ammonium salts such as ammonium formate, chloride, sulfate, and oxalate were found to be "totally unsatisfactory." These substitutes required much longer reaction times and produced inseparable mixtures of byproducts with very little of the desired product. Even urea, another common ammonia source, yielded the target compound contaminated with significant byproducts, making ammonium acetate the most reliable and convenient choice for achieving high purity and yield in this critical transformation.

Evidence DimensionReaction Outcome (Hantzsch Synthesis)
Target Compound DataGood yield and purity, clean reaction
Comparator Or BaselineAmmonium formate, chloride, sulfate, oxalate: "Totally unsatisfactory," produced inseparable mixtures and byproducts.
Quantified DifferenceQualitatively superior; enables product formation where others fail.
ConditionsCatalyst-free, "on-water" multicomponent condensation of an aldehyde, ethyl acetoacetate, and the ammonium salt.

For synthetic chemists, this directly impacts yield, purity, and downstream purification costs, making ammonium acetate the enabling reagent for this class of reactions.

Enables Residue-Free Processing via Low-Temperature Volatilization

Ammonium acetate's value as a sacrificial template or precursor is defined by its low and clean thermal decomposition. Thermogravimetric analysis (TGA) shows that its decomposition begins around 64°C and is largely complete by 162°C, leaving minimal residue. In a direct comparison, ammonium acetate exhibits a peak decomposition temperature (the point of fastest mass loss) at 133.8°C. This is significantly lower than other common salts like ammonium benzoate (194.72°C) or ammonium salicylate (204.23°C), allowing for processing at lower temperatures. Unlike non-volatile salts such as sodium acetate, which decompose to form stable carbonates or oxides at much higher temperatures, ammonium acetate decomposes cleanly into volatile ammonia and acetic acid.

Evidence DimensionPeak Thermal Decomposition Temperature (°C)
Target Compound Data133.8 °C
Comparator Or BaselineAmmonium Benzoate: 194.72 °C; Ammonium Salicylate: 204.23 °C; Sodium Acetate: Decomposes >324°C to form sodium carbonate.
Quantified DifferenceDecomposes at a temperature ~61°C lower than ammonium benzoate and leaves no inorganic residue compared to sodium acetate.
ConditionsThermogravimetric Analysis (TGA), measuring mass loss as a function of temperature.

This allows for the complete removal of the salt at low temperatures, which is critical for creating porous materials, catalysts, or nanoparticles without high-temperature sintering or inorganic contamination.

Superior Precursor for High-Crystallinity Nanoparticles vs. Ammonium Hydroxide

When used as a precipitating agent in the synthesis of iron(III) oxide nanoparticles, ammonium acetate yields materials with significantly better properties compared to the common substitute, ammonium hydroxide. Nanoparticles synthesized with ammonium acetate exhibit a faster crystalline formation rate, higher final crystallinity, a narrower size distribution, and a complete magnetic hysteresis loop directly after synthesis. In contrast, particles prepared with ammonium hydroxide show low crystallinity and require subsequent high-temperature calcination to achieve similar properties. The improved outcome with ammonium acetate is attributed to the chelating effect of the acetate ion, which controls nucleation and growth, leading to more ordered and uniform particles at lower processing temperatures.

Evidence DimensionPost-Synthesis Material Properties
Target Compound DataHigh crystallinity, narrow size distribution, fast crystalline formation rate.
Comparator Or BaselineAmmonium Hydroxide: Low crystallinity, requires additional high-temperature calcination.
Quantified DifferenceQualitatively superior; produces high-quality crystalline nanoparticles directly, whereas the alternative requires an additional energy-intensive processing step.
ConditionsPrecipitation of aqueous ferric nitrate solution followed by conversion to iron oxide.

This eliminates the need for a high-temperature calcination step, reducing energy costs and process complexity while yielding a higher-quality final material.

Distinct pH Buffering Profile Compared to Ammonium Formate for HPLC Method Development

While both ammonium acetate and ammonium formate are standard volatile buffers for LC-MS, their pH buffering profiles are critically different, making them non-interchangeable for specific methods. In aqueous solution, the pKa values for the two buffering species in ammonium acetate (acetic acid-acetate and ammonium-ammonia) are separated by 4.6 pH units, creating a wide non-buffered zone between them. For ammonium formate, this non-buffered zone is even wider at 5.5 units because formic acid is more acidic. This means ammonium acetate provides optimal buffering capacity in distinct pH ranges (e.g., pH 3.8-5.8) compared to ammonium formate (e.g., pH 2.75-4.75), directly impacting analyte retention time and peak shape in pH-sensitive separations.

Evidence DimensionpH Gap Between Buffering Regions (Aqueous)
Target Compound Data4.6 pH units
Comparator Or BaselineAmmonium Formate: 5.5 pH units
Quantified DifferenceAmmonium acetate has a 0.9 unit narrower gap, with its primary acidic buffering range shifted to a higher pH versus ammonium formate.
ConditionsAqueous solution, measurement of pKa values for the respective acidic and basic components.

Selecting ammonium acetate is necessary for methods requiring stable pH control in the 4.8±1 range, where ammonium formate provides weaker buffering and can lead to poor chromatographic reproducibility.

Mobile Phase Buffer for High-Sensitivity LC-MS

Its high volatility ensures it is removed in the gas phase before entering the mass spectrometer, preventing source contamination and signal suppression that occurs with non-volatile salts like sodium phosphate. Its unique buffering range near pH 4.8 makes it the correct choice over ammonium formate for methods optimized for analytes that require these specific pH conditions for optimal retention and peak shape.

Residue-Free Precursor for Porous Materials and Catalysts

Ammonium acetate's ability to be completely removed at low temperatures (peak decomposition at 133.8°C) makes it an ideal pore-forming agent (porogen) or precursor salt. Unlike sodium acetate, it leaves no metallic or carbonate residues, and unlike ammonium chloride, it introduces no corrosive halides, ensuring the final material's purity and integrity.

High-Purity Nitrogen Source for Heterocyclic Synthesis

In multicomponent reactions like the Hantzsch dihydropyridine synthesis, ammonium acetate provides superior performance over other ammonium salts or nitrogen sources. Its use leads to cleaner reaction profiles and higher yields of the desired product, avoiding the formation of complex byproduct mixtures that complicate purification and reduce overall process efficiency.

Controlled Precipitation Agent for Crystalline Nanomaterials

When synthesizing nanomaterials such as iron oxides, using ammonium acetate as the precipitating agent instead of ammonium hydroxide allows for the direct formation of highly crystalline, uniform nanoparticles. This leverages the chelating effect of the acetate anion to control particle growth, thereby eliminating the need for a subsequent energy-intensive calcination step required when using common bases.

Physical Description

Ammonium acetate appears as a white crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, in pharmaceuticals, in preserving foods, and for other uses.
DryPowder; DryPowder, Liquid; Liquid

Color/Form

CRYSTALS OR CRYSTALLINE MASSES
WHITE CRYSTALS

Density

1.17 at 68 °F (USCG, 1999)
SP GR: 1.17 AT 20 °C/4 °C

Odor

SLIGHT ACETOUS ODOR

Melting Point

237.2 °F (USCG, 1999)
114.0 °C
114 °C

UNII

RRE756S6Q2

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1663 of 1736 companies (only ~ 4.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

Diuretic
MEDICATION (VET): AS NUTRIENT
MEDICATION (VET): Formerly a diuretic, antipyretic

Mechanism of Action

ALTHOUGH PRECISE MECHANISM OF SYSTEMIC AMMONIA INTOXICATION REMAINS TO BE ELUCIDATED, EVIDENCE EXISTS TO SUGGEST THAT AN INTERFERENCE WITH CEREBRAL OXIDATIVE ENERGY METABOLISM IS INVOLVED. IN RATS MADE COMATOSE WITH AMMONIUM ACETATE, SAMPLES OF BASILAR BRAIN STRUCTURES SHOWED SIGNIFICANT DECR IN GLYCOGEN, GLUCOSE, ATP, & ESPECIALLY IN PHOSPHOCREATINE.
The effects of ammonium ions on the release of glutamic acid from the rat cerebral cortex were measured in vivo using cortical cups & multiple ion detection technique. The results indicate that ammonium ions increase the release & the formation of glutamic acid in the brain. The resulting increased concn of this amino acid in extracellular spaces may be one of the mechanisms of ammonia toxicity in vivo. /Ammonium ions/

Other CAS

631-61-8

Wikipedia

Ammonium acetate

Use Classification

Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

From acetic acid and ammonia.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other chemical product and preparation manufacturing
Laboratory Use
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Photographic film paper, plate, and chemical manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
Acetic acid, ammonium salt (1:1): ACTIVE

Analytic Laboratory Methods

NIOSH Method 205 Analyte: Ammonia; Matrix: Air; Procedure: Colorimetric. This method has a sensitivity of 0.002 mg. The range of application of this method is 0.10 mg to 0.80 mg of ammonium in a 10 liter air sample. /Ammonia/
Method 417G: Automated Phenate Method for the determination of ammonia nitrogen. This method is used to determine ammonia concentrations in potable, surface, and Saline waters as well as domestic and industrial wastewaters over a range of 0.02 to 2.0 mg/l. Photometric measurement is made at 630 to 660 nm. For ammonia concentrations of 1.41, 0.77, 0.59, and 0.43 mg/l, the standard deviation was + 0.005 or -0.005. /Ammonia/
Method 417E Ammonia: Selective Electrode Method. This method is applicable for the measurement of 0.03 to 1400 mg nitrogen ammonia/l in potable and surface waters and domestic and industrial wastes. The ammonia selective electrode uses a hydrophobic gas permeable membrane to separate the sample solution from an electrode internal solution of ammonium chloride. Ammonia diffuses through the membrane and changes the internal solution pH, which is sensed by a pH electrode. In an inter-laboratory study (12 laboratories) using effluent water samples at 0.04, 0.10, 0.80, 20, 100, and 750 mg/l, mean recovery was 100, 470, 105, 95, 97, and 99%, respectively. /Ammonia/
Method 417D: Titrimetric Method for the Determination of Ammonia Nitrogen. This method is applicable to ammonia concentrations in wastewater effluent greater than 5 mg/l. After distillation, the sample is titrated with 0.02 N sulfuric acid until a lavender color forms. For concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 69.8, 28.6, and 21.6% respectively, and relative error is 20.0, 5.0, and 2.6%, respectively. /Ammonia Nitrogen/
For more Analytic Laboratory Methods (Complete) data for AMMONIUM ACETATE (7 total), please visit the HSDB record page.

Storage Conditions

KEEP COOL & TIGHTLY CLOSED.

Interactions

AN EQUIMOLAR MIXTURE OF ORNITHINE & ASPARTIC ACID (1 MMOLE/KG) WAS EFFECTIVE IN PREVENTING TOXIC BLOOD LEVELS OF AMMONIA FROM OCCURRING IN ECK FISTULA DOGS WHEN ADMINISTERED 1 HR PRIOR TO AMMONIUM ACETATE ADMINISTRATION.
ADDITION OF OTHER AMINO ACIDS IN DIFFERENT COMBINATIONS WITH ARGININE HYDROCHLORIDE GREATLY ENHANCED THE PROTECTIVE ACTION OF ARGININE HYDROCHLORIDE AGAINST AMMONIUM ACETATE POISONING IN RATS.
CARBAMYLASPARTATE PROTECTED RATS AGAINST INTOXICATING EFFECTS BY DECR BLOOD AMMONIA LEVEL & INCR BLOOD UREA LEVEL SEEN AFTER THE INJECTION OF AMMONIUM ACETATE ALONE.
THE INJECTION OF A COMBINATION OF 1 MMOLE N-CARBAMOYL-L-GLUTAMATE/KG & 1 MMOLE L-ARGININE/KG GAVE 100% PROTECTION AGAINST HYPERAMMONEMIA TO RATS WHICH WERE SUBSEQUENTLY GIVEN LD99.9 DOSE (10.8 MMOLE/KG) AMMONIUM ACETATE.
For more Interactions (Complete) data for AMMONIUM ACETATE (7 total), please visit the HSDB record page.

Stability Shelf Life

DELIQUESCENT; TENDS TO LOSE AMMONIA.

Dates

Last modified: 08-15-2023

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